



Application Note: Quantification of Adenosylcobalamin in Cell Culture Samples

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Compound of Interest		
Compound Name:	Adenosylcobalamin (Standard)	
Cat. No.:	B15557631	Get Quote

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Introduction

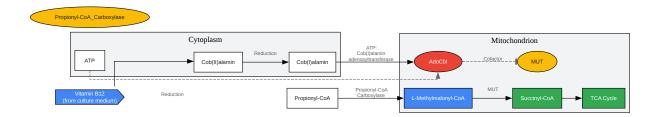
Adenosylcobalamin (AdoCbl), a biologically active form of vitamin B12, is a critical coenzyme in mammalian metabolism. It plays a vital role in the mitochondrial enzyme methylmalonyl-CoA mutase, which is essential for the catabolism of branched-chain amino acids and odd-chain fatty acids. Dysregulation of AdoCbl levels has been implicated in various metabolic disorders and may impact cellular proliferation and energy metabolism, making its accurate quantification in cell culture models crucial for research in areas such as drug discovery, toxicology, and cancer biology. This application note provides a detailed protocol for the quantification of AdoCbl in cell culture samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.

Cellular Metabolism of Adenosylcobalamin

In mammalian cells, dietary vitamin B12, primarily in the form of cyanocobalamin or hydroxocobalamin, is taken up and converted into its two active coenzyme forms: methylcobalamin (MeCbl) in the cytoplasm and adenosylcobalamin (AdoCbl) in the mitochondria. AdoCbl is a cofactor for the enzyme methylmalonyl-CoA mutase (MUT), which catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA. This reaction is a key step in the catabolism of certain amino acids (isoleucine, valine, threonine, and methionine) and odd-chain fatty acids. Succinyl-CoA then enters the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production.[1]



Diagram of the Adenosylcobalamin Metabolic Pathway



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Caption: Mitochondrial pathway of adenosylcobalamin.

Quantitative Data Summary

The intracellular concentration of adenosylcobalamin can vary significantly depending on the cell type, culture conditions, and the concentration of vitamin B12 in the medium. The following table summarizes representative data for total intracellular vitamin B12 concentrations in the human hepatoma cell line HepG2 cultured at different extracellular vitamin B12 concentrations. It is important to note that AdoCbl typically represents a fraction of the total intracellular cobalamin pool.



Cell Line	Extracellular Vitamin B12 Concentration	Intracellular Total Vitamin B12 Concentration (nmol/g protein)	Reference
HepG2	0.025 nM	0.07	[2]
HepG2	0.1 nM	0.12	[2]
HepG2	1 nM (Physiological)	0.15	[2]
HepG2	10 nM	0.24	[2]
HepG2	50 nM	0.68	[2]
HepG2	100 nM	0.73	[2]
HepG2	500 nM	3.99	[2]

Experimental Protocols

Protocol 1: Extraction of Adenosylcobalamin from Cultured Cells

Materials:

- Cultured cells (adherent or suspension)
- · Phosphate-buffered saline (PBS), ice-cold
- Extraction Buffer: 50% acetonitrile, 1% acetic acid, 0.1% ascorbic acid, 0.1% 2mercaptoethanol in water, ice-cold
- Cell scraper (for adherent cells)
- Microcentrifuge tubes (amber or wrapped in foil)
- Refrigerated centrifuge

Procedure:



Important Note: Adenosylcobalamin is extremely light-sensitive. All steps must be performed under dim light or using red light, and samples should be kept in amber or foil-wrapped tubes.

Cell Harvesting:

- Adherent Cells: Aspirate the culture medium. Wash the cells twice with ice-cold PBS. Add
 1 mL of ice-cold Extraction Buffer to the plate and scrape the cells.
- Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
 Discard the supernatant and wash the cell pellet twice with ice-cold PBS. Resuspend the cell pellet in 1 mL of ice-cold Extraction Buffer.

Cell Lysis:

- Transfer the cell suspension to a pre-chilled amber microcentrifuge tube.
- Vortex the sample vigorously for 30 seconds.
- Incubate the sample on ice for 10 minutes to ensure complete cell lysis.

Protein Precipitation:

 Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

Supernatant Collection:

 Carefully transfer the supernatant containing the extracted AdoCbl to a new pre-chilled amber microcentrifuge tube.

Sample Storage:

 Samples can be immediately analyzed by LC-MS/MS or stored at -80°C for short-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: Quantification of Adenosylcobalamin by LC-MS/MS



Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
- Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC-MS/MS Parameters:

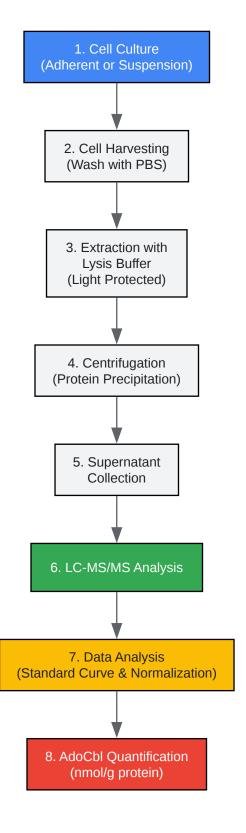
Parameter	Recommended Conditions
LC Column	C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in methanol
Gradient	5% B to 95% B over 10 minutes, followed by a 5-minute re-equilibration
Flow Rate	0.3 mL/min
Injection Volume	5-10 μL
Column Temperature	40°C
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	Precursor ion (m/z) -> Product ion (m/z). Specific transitions for AdoCbl should be optimized. A common transition is m/z 790.8 -> 313.1.
Collision Energy	To be optimized for the specific instrument.

Data Analysis: Quantification is achieved by creating a standard curve using known concentrations of an adenosylcobalamin analytical standard. The peak area of AdoCbl in the cell extract is then compared to the standard curve to determine its concentration. Results are typically normalized to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).



Experimental Workflow

The overall workflow for the quantification of adenosylcobalamin in cell culture samples is depicted below.





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Caption: Workflow for AdoCbl quantification.

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References

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